

# physical and chemical properties of 4-Bromo-N1-ethylbenzene-1,2-diamine

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## Compound of Interest

Compound Name: 4-Bromo-N1-ethylbenzene-1,2-diamine

Cat. No.: B2936291

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## An In-depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4-Bromo-N1-ethylbenzene-1,2-diamine** is a substituted aromatic diamine with potential applications in chemical synthesis and pharmaceutical research. This technical guide provides a summary of its known physical and chemical properties, alongside a discussion of relevant synthetic and analytical methodologies. Due to the limited availability of specific experimental data for this compound, this document also presents information on the closely related and better-characterized compound, 4-Bromobenzene-1,2-diamine, to provide valuable context and potential methodological frameworks.

### Core Compound Identification

A summary of the fundamental identifiers for **4-Bromo-N1-ethylbenzene-1,2-diamine** is provided in the table below.

| Identifier        | Value   |
|-------------------|---|
| CAS Number        | 334829-62-8                                     |
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> BrN <sub>2</sub> |
| Molecular Weight  | 215.09 g/mol                                    |
| IUPAC Name        | 4-Bromo-N1-ethylbenzene-1,2-diamine             |
| Physical Form     | Powder  |

## Physicochemical Properties

Detailed experimental data for the physical and chemical properties of **4-Bromo-N1-ethylbenzene-1,2-diamine** are not extensively reported in publicly available literature. Commercial suppliers indicate that the compound is a powder and recommend storage under specific conditions, which are summarized in the table below. For comparative purposes, the experimental properties of the related compound, 4-Bromobenzene-1,2-diamine, are also included.

| Property            | 4-Bromo-N1-ethylbenzene-1,2-diamine | 4-Bromobenzene-1,2-diamine |
|---------------------|-------------------------------------|----------------------------|
| Melting Point       | Data not available                  | 65-69 °C                   |
| Boiling Point       | Data not available                  | Data not available         |
| Solubility          | Data not available                  | Soluble in chloroform      |
| Storage Temperature | 4°C                                 | Room Temperature           |

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Bromo-N1-ethylbenzene-1,2-diamine** is not readily available in the scientific literature. However, general methods for the N-alkylation of phenylenediamines and the synthesis of the parent compound, 4-Bromobenzene-1,2-diamine, can provide a basis for its preparation.

## General Synthesis Approach for N-Alkylated Phenylenediamines

The synthesis of N-alkylated phenylenediamines can often be achieved through reductive amination. A potential synthetic route to **4-Bromo-N1-ethylbenzene-1,2-diamine** could involve the reaction of 4-Bromobenzene-1,2-diamine with acetaldehyde in the presence of a reducing agent.



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Figure 1. A potential synthetic pathway for **4-Bromo-N1-ethylbenzene-1,2-diamine** via reductive amination.

## Experimental Protocol for a Related Compound: Synthesis of 4-Bromobenzene-1,2-diamine

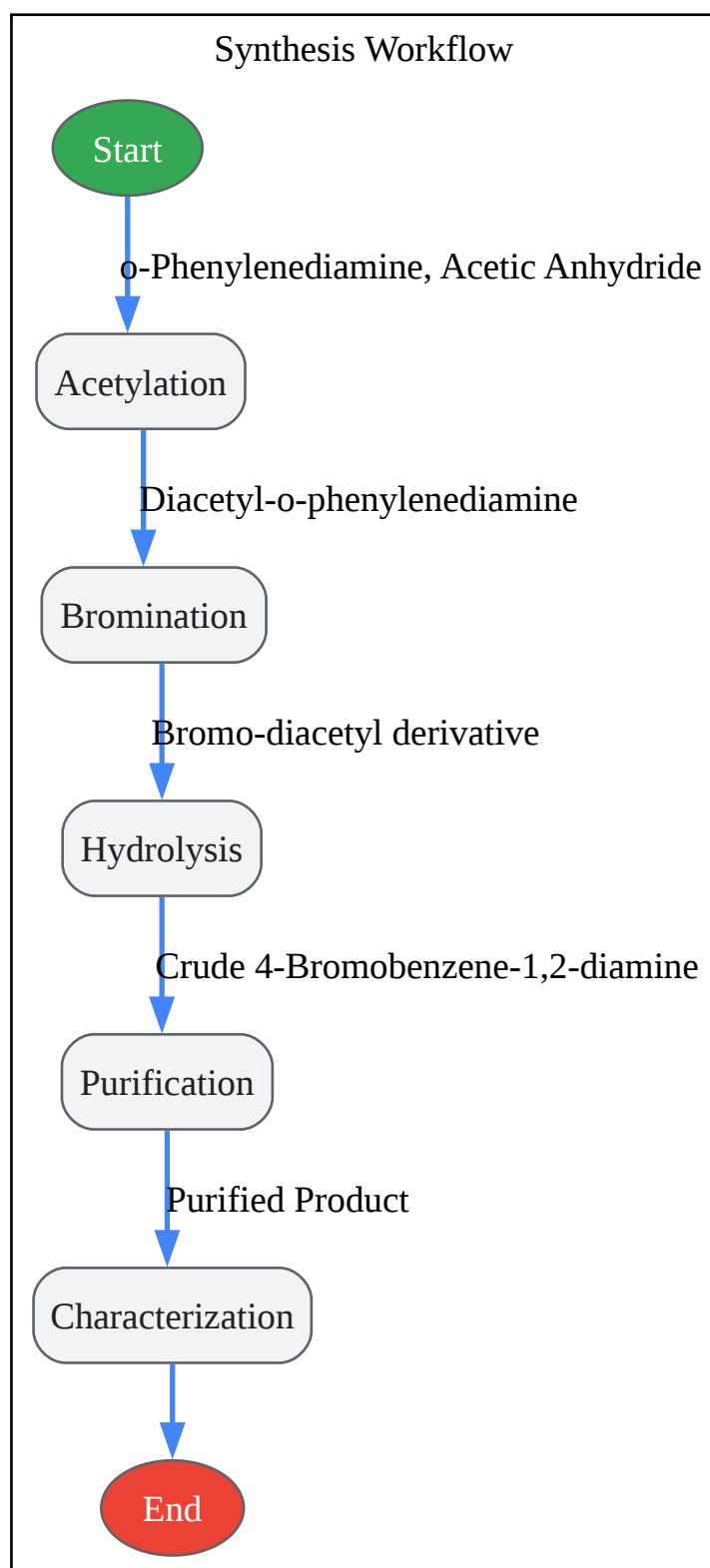
A common method for the synthesis of 4-Bromobenzene-1,2-diamine involves the bromination of o-phenylenediamine followed by hydrolysis.

Materials:

- o-Phenylenediamine
- Acetic Anhydride
- Bromine
- Acetic Acid
- Sodium Hydroxide

Procedure:

- Acetylation: o-Phenylenediamine is first protected by acetylation with acetic anhydride in acetic acid to form the diacetyl derivative.
- Bromination: The diacetyl derivative is then brominated. This directing group favors bromination at the para position.
- Hydrolysis: The resulting bromo-diacetyl compound is hydrolyzed, typically using a strong base like sodium hydroxide, to remove the acetyl groups and yield 4-Bromobenzene-1,2-diamine.



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Figure 2. A generalized experimental workflow for the synthesis and analysis of 4-Bromobenzene-1,2-diamine.

## Spectral Data

While specific spectra for **4-Bromo-N1-ethylbenzene-1,2-diamine** are not publicly available, some vendors indicate the availability of NMR, HPLC, and LC-MS data upon request. For reference, spectral data for the parent compound, 4-Bromobenzene-1,2-diamine, is available in public databases such as PubChem. This data can be used as a reference for the characterization of the N-ethylated derivative, where additional signals corresponding to the ethyl group would be expected in the NMR spectra, and a corresponding mass shift would be observed in the mass spectrum.

## Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the specific biological activity or any associated signaling pathways of **4-Bromo-N1-ethylbenzene-1,2-diamine**. Research into the biological effects of this compound and its derivatives could be a potential area for future investigation.

## Conclusion

**4-Bromo-N1-ethylbenzene-1,2-diamine** is a chemical compound for which detailed experimental data is scarce. This guide has summarized the available information and provided context by referencing the more thoroughly characterized parent compound, 4-Bromobenzene-1,2-diamine. Further experimental investigation is required to fully elucidate the physical, chemical, and biological properties of **4-Bromo-N1-ethylbenzene-1,2-diamine**. Researchers and drug development professionals interested in this compound are encouraged to perform their own characterization and to consult chemical suppliers for any available in-house data.

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